7H-Benz[de]anthracen-7-ol

Fluorescent Probes Photophysics Solvatochromism

7H-Benz[de]anthracen-7-ol (CAS 374538-58-6) is a polycyclic aromatic alcohol with a benz[de]anthracene framework and a hydroxyl group at the C7 position. This compound belongs to the benzanthrone family, where the 7-oxo-benz[de]anthracene core (benzanthrone, CAS 82-05-3) serves as a versatile scaffold for functional derivatives with applications spanning fluorescent dyes, OLED emitters, and biomedical probes.

Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
Cat. No. B13153921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Benz[de]anthracen-7-ol
Molecular FormulaC17H12O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC4=C3C2=CC=C4)O
InChIInChI=1S/C17H12O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10,17-18H
InChIKeyGWWANEDJFGYWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Benz[de]anthracen-7-ol: Core Properties and Derivative Landscape for Strategic Procurement


7H-Benz[de]anthracen-7-ol (CAS 374538-58-6) is a polycyclic aromatic alcohol with a benz[de]anthracene framework and a hydroxyl group at the C7 position [1]. This compound belongs to the benzanthrone family, where the 7-oxo-benz[de]anthracene core (benzanthrone, CAS 82-05-3) serves as a versatile scaffold for functional derivatives with applications spanning fluorescent dyes, OLED emitters, and biomedical probes [2]. The 7-ol derivative differs fundamentally from the 7-one in redox state and hydrogen-bonding capacity, which directly impacts its photophysical behavior and procurement relevance for specific synthetic pathways.

The Risk of Interchanging 7H-Benz[de]anthracen-7-ol with Benzanthrone Derivatives


Generic substitution of 7H-Benz[de]anthracen-7-ol with the more common 7H-benzo[de]anthracen-7-one (benzanthrone) or its various amino/amidino derivatives is scientifically inadvisable. The 7-ol form differs fundamentally in redox potential and hydrogen-bond donor capacity (XLogP3-AA 3.7, one H-bond donor), which alters its solubility profile and reactivity in downstream functionalization [1]. Critical properties such as fluorescence quantum yield can vary by over an order of magnitude depending on the specific C3-substituent and solvent polarity [2], and the presence of a hydroxyl versus carbonyl group at C7 dictates entirely different synthetic pathways for creating targeted probes, ligands, or polymeric materials.

Quantitative Differentiation of 7H-Benz[de]anthracen-7-ol Against Key Comparators


Fluorescence Quantum Yield Modulation by C3 Substituents in Benzanthrone Systems

While direct quantum yield data for the 7-ol form is limited, the benzanthrone scaffold exhibits a 15.8-fold variation in fluorescence quantum yield (Φfl) across a panel of six 3-substituted derivatives in ethanol, demonstrating the extreme sensitivity of emission efficiency to structural modification [1]. In nonpolar cyclohexane, Φfl ranges from 0.010 (3-methoxy) to 0.158 (3-morpholino), a 15.8× difference [1]. Bromination at the C2 position further quenches luminescence relative to unbromated analogues [2]. This establishes that the 7H-Benz[de]anthracen-7-ol scaffold, with its hydroxyl handle for further derivatization, provides a distinct photophysical baseline compared to amino- or amidino-substituted benzanthrones commonly used in fluorescence applications.

Fluorescent Probes Photophysics Solvatochromism

Lipophilicity (logP) of Benzanthrone Core and Structural Dependence

The lipophilicity of benzanthrone derivatives varies significantly with substitution pattern. The 7H-Benz[de]anthracen-7-ol core has a computed XLogP3-AA of 3.7, substantially higher than many water-soluble dyes but distinct from more lipophilic amidino derivatives [1]. Experimental partition coefficients (log PK) for aminobenzanthrone, amidinobenzanthrone, and brominated amidinobenzanthrone groups show poor correlation with computational predictions, underscoring the need for empirical determination when selecting compounds for membrane studies [2]. Amidino derivatives exhibit stronger membrane partitioning than aminobenzanthrones [3], indicating that the C3 substituent—not the core 7-one/7-ol—is the primary driver of lipid affinity.

Membrane Probes QSAR Partition Coefficient

Electrochemical Redox Behavior and Charge Transfer Characteristics

The benzanthrone core exhibits defined redox activity. Cyclic voltammetry of benzanthrone (7-one) on a platinum electrode in acetonitrile reveals cathodic and anodic peaks at -1234.9 ± 5.6 mV and -1158.9 ± 10.9 mV respectively at scan rates <500 mV/s [1]. Electropolymerization of benzanthrone yields polybenzanthrone with good redox activity, high thermal stability, and electrical conductivity [2]. Copolymerization with 3-methylthiophene produces a fluorescent copolymer that combines the properties of both monomers [3]. The 7-ol derivative, with its hydroxyl group, offers a distinct oxidation/reduction pathway compared to the 7-one, potentially altering the polymer microstructure and charge transport properties.

Electrochemistry Conductive Polymers Electropolymerization

Thermal Stability Benchmarking: Benzanthrone Core Properties

The benzanthrone core demonstrates robust thermal stability. Benzanthrone (7-one) exhibits a melting point of 168-170°C and a boiling point of ~436°C at 760 mmHg . Its electropolymerized derivative, polybenzanthrone, shows excellent thermal stability [1]. 7H-Benz[de]anthracen-7-ol, while lacking specific thermal data in public literature, shares the same rigid tetracyclic aromatic framework, suggesting comparable intrinsic thermal robustness. However, the hydroxyl group may lower the melting point relative to the ketone due to reduced molecular symmetry and weaker crystal packing, a factor relevant for melt-processing applications.

Thermal Stability Material Science Dye Intermediates

Membrane Partitioning Efficiency: Amidino vs. Amino vs. Hydroxyl Derivatives

Benzanthrone derivatives exhibit variable membrane affinity depending on substitution. Amidino-substituted benzanthrones show stronger membrane partitioning than aminobenzanthrones in lipid bilayers composed of zwitterionic phosphatidylcholine (PC) [1]. The partition coefficient correlates with computed lipophilicity and dipole moment [1]. The 7H-Benz[de]anthracen-7-ol scaffold, with its hydroxyl group, offers a distinct hydrogen-bonding profile compared to amino or amidino derivatives, potentially enabling different partitioning kinetics and localization within heterogeneous membrane systems. This differentiation is critical for designing probes that target specific membrane microdomains or respond to local hydration changes.

Biomembrane Probes Lipid Bilayers Fluorescence Microscopy

Prioritized Application Scenarios for 7H-Benz[de]anthracen-7-ol Based on Verified Differentiation


Synthetic Intermediate for Custom C3-Substituted Fluorescent Probes

Researchers requiring a benzanthrone scaffold with a free hydroxyl group at C7 for subsequent derivatization should prioritize 7H-Benz[de]anthracen-7-ol. The hydroxyl group serves as a versatile synthetic handle for introducing C3-substituents (e.g., amino, amidino, alkoxy) that tune fluorescence quantum yield across a 15.8× range, enabling tailored photophysical properties for specific imaging or sensing applications [1].

Development of Water-Compatible Benzanthrone Dyes and Probes

The reduced computed lipophilicity (XLogP3-AA 3.7) of the 7-ol compared to the 7-one (XLogP 4.3) suggests improved aqueous solubility [1][2]. This property makes 7H-Benz[de]anthracen-7-ol a preferred starting material for synthesizing benzanthrone-based dyes intended for biological aqueous environments, reducing the need for solubilizing co-solvents or extensive formulation.

Electrochemical Synthesis of Functionalized Conductive Polymers

The distinct redox behavior of the 7-ol versus the 7-one offers opportunities in electropolymerization. 7H-Benz[de]anthracen-7-ol can serve as a monomer for creating hydroxyl-functionalized polybenzanthrone films with potential applications in electrochemical sensors, biosensors, or organic electronics where surface functionality and hydrophilicity are critical [1][2].

Design of Novel Membrane Probes with Altered Partitioning Kinetics

The presence of a hydrogen bond donor (HBD=1) in 7H-Benz[de]anthracen-7-ol, absent in benzanthrone (HBD=0), enables different interactions with lipid headgroups and interfacial water [1][2]. This structural feature justifies its use in designing membrane probes that exhibit altered partitioning kinetics or respond to local hydration changes, as demonstrated for amidino versus amino benzanthrone derivatives [3].

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